molecular formula C13H26N2O2S B3234690 [4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1353980-14-9

[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B3234690
CAS No.: 1353980-14-9
M. Wt: 274.43 g/mol
InChI Key: GFIWKAPXZSMLGO-UHFFFAOYSA-N
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Description

[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester is a carbamate derivative featuring a cyclohexyl scaffold substituted with a 2-aminoethylsulfanyl group at the 4-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions . This compound is classified as a primary amine, with applications in medicinal chemistry and drug development, particularly in the synthesis of bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

tert-butyl N-[4-(2-aminoethylsulfanyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2S/c1-13(2,3)17-12(16)15-10-4-6-11(7-5-10)18-9-8-14/h10-11H,4-9,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIWKAPXZSMLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138970
Record name Carbamic acid, N-[4-[(2-aminoethyl)thio]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-14-9
Record name Carbamic acid, N-[4-[(2-aminoethyl)thio]cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-[(2-aminoethyl)thio]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester, also known as a carbamate derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H26N2O2S
  • Molecular Weight : 274.43 g/mol
  • Structural Characteristics : The compound features a cyclohexane ring substituted with an aminoethylthio group and a tert-butyl carbamate moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that carbamate derivatives exhibit promising anticancer properties. For example, studies on similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. Notably, compounds with structural similarities often show IC50 values in the micromolar range against various cancer cell lines, suggesting a potential for therapeutic applications.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-7 (breast cancer)25.72 ± 3.95Induces apoptosis
Compound BU87 (glioblastoma)45.2 ± 13.0Cell cycle arrest

2. Anti-inflammatory Activity

Compounds related to [4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid have been evaluated for their anti-inflammatory effects. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects.

EnzymeInhibition (%) at 10 μM
COX-125.91 ± 0.77
COX-285.91 ± 0.23

3. Antimicrobial Activity

The antimicrobial potential of similar carbamate derivatives has been explored, with some exhibiting significant activity against various bacterial strains. The presence of the aminoethylthio group may enhance membrane permeability, facilitating bacterial inhibition.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of carbamic acids, including this compound.

Study Example

A study published in Molecules highlighted the synthesis of various carbamate derivatives and their biological evaluations:

  • Objective : To assess the anticancer and anti-inflammatory properties.
  • Methodology : In vitro assays were conducted on human cancer cell lines and inflammatory models.
  • Results : Several derivatives showed significant cytotoxicity with IC50 values comparable to established anticancer drugs.

The mechanisms by which [4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid exerts its biological effects include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Enzyme Inhibition : Competitive inhibition of COX enzymes involved in inflammatory responses.
  • Membrane Disruption : Alteration of bacterial membrane integrity leading to cell lysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl carbamate-protected cyclohexyl core but differ in substituents at the 4-position. Key comparisons include:

Structural and Functional Group Variations

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Activities
[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester -SCH₂CH₂NH₂ (2-aminoethylsulfanyl) ~285–318* Primary amine; potential enzyme targeting
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -N(Et)COCH₂Cl (chloroacetyl-ethylamino) 318.84 Electrophilic reactivity for alkylation
{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester -N(Me)COCH₂NH₂ (aminoacetyl-methylamino) 285.39 Dual amine functionality; peptide mimic
[4-(6-Chloro-pyrimidin-4-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester -NH-C₅H₃ClN₂ (chloropyrimidinylamino) 326.82 Heterocyclic interaction; kinase inhibition
cis-(4-aminomethyl-cyclohexyl)-carbamic acid tert-butyl ester -CH₂NH₂ (aminomethyl) ~215–230* Compact structure; CNS drug candidate

*Molecular weights estimated based on structural analogs.

Pharmacological and Physicochemical Properties

  • Solubility and Stability: The Boc group enhances solubility in organic solvents, as seen in compounds like [4-(4-oxo-cyclohexyl)-phenyl]-carbamic acid tert-butyl ester (logP ~2.7) . The aminoethylsulfanyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., benzylsulfanyl derivatives in ).
  • Biological Activity: Compounds with aromatic heterocycles (e.g., pyrimidinylamino in ) show kinase-inhibitory activity due to π-π stacking interactions. Chloroacetyl derivatives (e.g., ) act as alkylating agents, useful in covalent inhibitor design .

Key Research Findings

  • Substituent Impact on Bioactivity: The presence of a basic amine (e.g., -NH₂ in the target compound) is critical for physostigmine-like activity, as non-basic analogs (e.g., diethylcarbamates) lack such effects .
  • Thermodynamic Stability: Disubstituted carbamic esters (e.g., dimethylcarbamates) are more stable than monosubstituted analogs, as observed in intestinal peristalsis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 2
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[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester

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